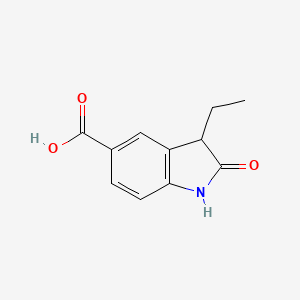
3-Ethyl-2-oxoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts . Another method involves the reaction of indole derivatives with dihydrofuran, providing a mixture of products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
3-Ethyl-2-oxoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxoindoline-5-carboxylic acid: Similar structure but lacks the ethyl group.
3-Methyl-2-oxoindoline-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
2-Oxoindoline-3-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Ethyl-2-oxoindoline-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
KTVWKKBTUXRUTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=C(C=CC(=C2)C(=O)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

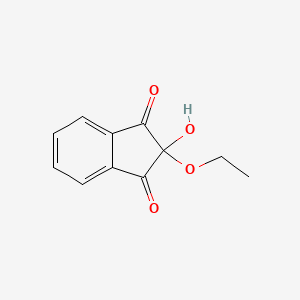
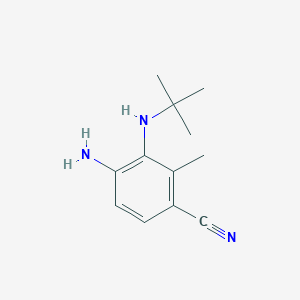

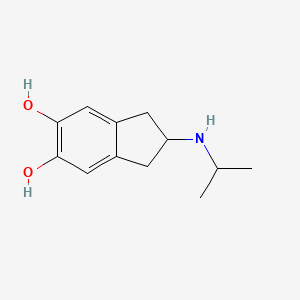

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)

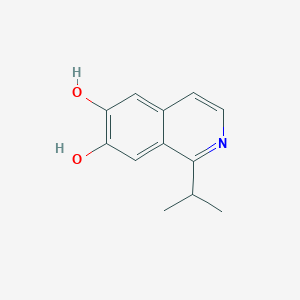


![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)
